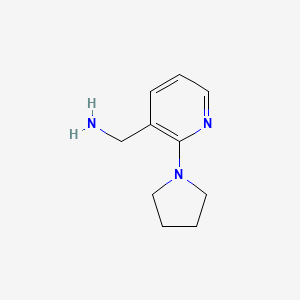
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine” is a chemical compound with the molecular weight of 213.71 . It is a white to yellow powder or crystals . The IUPAC name for this compound is this compound hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10 (9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a white to yellow powder or crystals . It should be stored in a refrigerator .科学研究应用
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine has a variety of scientific research applications. It is used in biochemical and physiological studies to study the effects of various compounds on cellular processes. It is also used as a precursor for the synthesis of other compounds. For example, this compound can be used to synthesize 2-(2-hydroxyphenyl)pyrrolidine, an important intermediate in the synthesis of the antidepressant fluoxetine. Additionally, this compound can be used in the synthesis of the antifungal drug fluconazole.
作用机制
The mechanism of action of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is not well understood. However, it is thought to act as an agonist at the muscarinic M2 receptor, which is involved in the regulation of smooth muscle contraction and cardiac function. Additionally, this compound may act as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of monoamine oxidase, suggesting that it may act as an antidepressant. Additionally, this compound has been shown to have anticonvulsant and anxiolytic effects in animal models.
实验室实验的优点和局限性
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to its use. This compound is not very soluble in water, making it difficult to work with in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, so it must be stored in a cool, dark place.
未来方向
Due to its potential therapeutic applications, there are many potential future directions for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine research. For example, further research could be done to explore the mechanism of action of this compound and its effects on monoamine oxidase activity. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an antidepressant or anticonvulsant. Additionally, research could be done to explore the effects of this compound on other cellular processes, such as cell growth and differentiation. Finally, research could be done to explore the potential use of this compound in the synthesis of other compounds.
合成方法
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine can be synthesized via a number of different methods. The most common method involves the reaction of pyridin-3-ylmethanol with pyrrolidine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of this compound and sodium chloride. Other methods of synthesis include the reaction of pyrrolidine with pyridine, the reaction of pyrrolidine with pyridine-3-carboxylic acid, and the reaction of pyrrolidine with 3-chloropyridine.
安全和危害
The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, washing thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMFMWFKCCKFII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588614 |
Source


|
| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859850-79-6 |
Source


|
| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)
![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)





![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)